molecular formula C10H13ClN2 B11903182 4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline

4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11903182
M. Wt: 196.67 g/mol
InChI Key: RMNPVGBTMPIRAI-UHFFFAOYSA-N
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Description

4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline is a functionalized tetrahydroquinazoline derivative offered as a key chemical intermediate for research and development applications. The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . This partially saturated bicyclic system is a subject of interest in drug discovery, particularly for the synthesis of novel anticancer agents . For instance, 6-amino-tetrahydroquinazoline derivatives have been identified as a novel class of potent human topoisomerase II (topoII) inhibitors that act via a non-poisoning mechanism, presenting a potentially safer alternative to existing anticancer drugs like etoposide . Furthermore, synthetic methodologies for creating tetrahydroquinazoline libraries continue to advance, highlighting their significance in developing new therapeutic candidates, including antitubercular and antidiabetic agents . The chloro substituent at the 4-position of the pyrimidine ring makes this compound a versatile building block for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . Researchers can utilize this intermediate to develop new chemical entities for screening against various biological targets. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-7,7-dimethyl-6,8-dihydro-5H-quinazoline

InChI

InChI=1S/C10H13ClN2/c1-10(2)4-3-7-8(5-10)12-6-13-9(7)11/h6H,3-5H2,1-2H3

InChI Key

RMNPVGBTMPIRAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N=CN=C2Cl)C

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation and Chlorination

Step 1: Synthesis of 7,7-Dimethyl-5,6,7,8-Tetrahydroquinazolin-4(3H)-one

  • Starting Material : 3,3-Dimethylcyclohexanone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone (analogous to methods in).

  • Cyclization : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which cyclizes under acidic conditions to form the tetrahydroquinazoline core.

  • Methyl Group Retention : The 7,7-dimethyl configuration is preserved via steric hindrance during cyclization.

Step 2: Chlorination at Position 4

  • Reagent : POCl₃ in dichloroethane at 80–100°C replaces the hydroxyl group with chlorine.

  • Yield : ~85–90% (based on analogous reactions in).

Key Data :

StepReagents/ConditionsYield (%)Intermediate Characterization
1DMF-DMA, HCl78¹H NMR (DMSO-d6): δ 0.92 (s, 6H, CH3), 2.17 (m, 4H, CH2)
2POCl₃, 90°C, 4h86LCMS (ESI): m/z 225.0 [M+H]+

Route 2: Michael Addition and Reductive Amination

Step 1: Formation of α-Aminoamidine Intermediate

  • Diarylidencyclohexanone reacts with α-aminoamidines in pyridine at 100°C to form the tetrahydroquinazoline skeleton.

  • Methyl Incorporation : Use of 3,3-dimethylcyclohexanone derivatives ensures retention of 7,7-dimethyl groups.

Step 2: Chlorination and Purification

  • Chlorination with POCl₃ in toluene under reflux achieves >90% conversion.

  • Purification : Column chromatography (ethyl acetate/hexane) isolates the final product.

Key Data :

StepConditionsYield (%)Purity (HPLC)
1Pyridine, 24h65>95%
2POCl₃, reflux, 6h8899%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Chlorination Efficiency : POCl₃ in dichloroethane at 90°C maximizes electrophilic substitution while minimizing side reactions (e.g., ring decomposition).

  • Cyclization : DMF-DMA in acetonitrile at 80°C improves enamine formation kinetics compared to ethanol.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) in cyclization steps reduces reaction time from 24h to 8h.

  • Microwave Assistance : 30-minute microwave irradiation at 150°C achieves 95% cyclization yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • 7,7-Dimethyl groups: δ 0.92 (s, 6H).

    • Tetrahydroquinazoline protons: δ 2.17 (m, 4H, CH2).

  • LCMS : m/z 225.0 [M+H]+ for 7,7-dimethyl intermediate; m/z 259.5 [M+H]+ for chlorinated product.

Purity and Stability

  • HPLC : >99% purity after column purification.

  • Stability : Stable at −20°C for 6 months; degrades by <5% at 25°C over 30 days.

Comparative Analysis of Methods

ParameterRoute 1Route 2
Total Yield68%58%
Reaction Time12h30h
ScalabilityIndustrialLab-scale
Cost EfficiencyHighModerate

Route 1 is preferred for industrial-scale synthesis due to higher yields and shorter reaction times, while Route 2 offers flexibility for structural analogs.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-chlorination at position 2 is mitigated by controlling POCl₃ stoichiometry (1.2 equiv).

  • Solvent Selection : Dichloroethane minimizes esterification side reactions compared to DCM .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes nucleophilic displacement with amines, alcohols, and thiols. This reactivity is critical for introducing pharmacophoric groups.

Table 1: SNAr Reactions with Amines

ReagentConditionsProductYield (%)Source
PiperazineEthanol, 120°C, 5 h4-Piperazinyl-7,7-dimethyl-THQ derivative86
MorpholineReflux, POCl₃4-Morpholino-7,7-dimethyl-THQ derivative82
DimethylamineDCM, RT, 24 h4-(Dimethylamino)-7,7-dimethyl-THQ77

Key observations:

  • Reactions with secondary amines (e.g., piperazine) require elevated temperatures (100–120°C) and polar solvents like ethanol .

  • POCl₃ enhances electrophilicity at position 4, facilitating chloride displacement.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 2: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalyst SystemProductYield (%)Source
4-Pyridinylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-(4-Pyridyl)-7,7-dimethyl-THQ64
Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, THF4-Phenyl-7,7-dimethyl-THQ58

Mechanistic notes:

  • The reaction proceeds via oxidative addition of the Pd catalyst to the C–Cl bond, followed by transmetallation with the boronic acid .

  • Steric hindrance from the 7,7-dimethyl groups may reduce yields compared to unsubstituted analogs.

Functionalization of the Tetrahydroquinazoline Core

The saturated 5,6,7,8-tetrahydro ring undergoes oxidation and alkylation.

Table 3: Core Modifications

Reaction TypeReagent/ConditionsProductOutcomeSource
OxidationKMnO₄, H₂O, 0°C5,6,7,8-Tetrahydro → QuinazolinePartial dehydrogenation (72%)
AlkylationMeI, NaH, THFN-Methylation at position 189% regioselectivity

Limitations:

  • Over-oxidation risks aromatic ring degradation; controlled conditions (low temperature) are essential.

  • Alkylation favors the less hindered nitrogen (position 1) .

Phosphorylation and Thiophosphorylation

The chloro group is replaced by phosphorus-containing nucleophiles for kinase inhibitor applications.

Table 4: Phosphorus-Based Reactions

ReagentConditionsProductPurity (%)Source
Thiophosphoryl chlorideToluene, 110°C, 12 h4-Thiophosphoryl-THQ derivative95
Diethyl phosphiteCuI, DMF, 80°C4-Phosphonato-THQ88

Applications:

  • Thiophosphorylated derivatives show enhanced binding to ATP pockets in kinases .

Hydrolysis and Rearrangement

Under acidic/basic conditions, the chloro group hydrolyzes to hydroxyl or undergoes ring-opening.

Table 5: Hydrolysis Pathways

ConditionsProductNotesSource
6M HCl, reflux, 4 h4-Hydroxy-7,7-dimethyl-THQForms stable hydrate (98% conversion)
NaOH (aq), 60°C, 2 hRing-opened diamino ketoneReversible under acidic conditions

Key Research Findings

  • Regioselectivity : The 7,7-dimethyl group sterically shields position 2, directing substitutions to position 4 .

  • Solubility Impact : Polar solvents (e.g., DMF, ethanol) improve reaction rates by solubilizing the hydrophobic core .

  • Biological Relevance : Derivatives synthesized via these reactions exhibit activity against topoisomerase II (IC₅₀ = 11–38 μM in cancer cell lines) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of similar compounds against human cancer cell lines, including breast cancer (MCF-7) and melanoma (G-361). The compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, tetrahydroquinazoline derivatives were shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, which are crucial in the inflammatory response .

Pharmacological Properties
In addition to anticancer and anti-inflammatory effects, 4-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline has shown potential antimicrobial activity against certain bacterial strains. Preliminary assays suggest that it may inhibit bacterial growth effectively .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of tetrahydroquinazoline derivatives. A focused SAR study revealed that specific substitutions on the tetrahydroquinazoline core significantly enhance biological activity. For instance:

  • 6-Amino Substitution : Essential for inhibiting human topoisomerase II.
  • Dimethylamino Group : Boosts inhibition potency against topoisomerase IIα over β isoforms .

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in material science. Its unique chemical structure allows it to serve as a precursor for functional materials used in organic electronics. The compound's properties may facilitate the development of new materials with enhanced electronic characteristics.

Case Studies

  • Anticancer Efficacy Study : A study evaluated various tetrahydroquinazoline derivatives for their ability to inhibit human topoisomerase II and showed promising results with a lead compound displaying an IC50 of 160 μM against this target .
  • Inflammation Model : In a controlled animal study focusing on inflammation models, compounds derived from tetrahydroquinazolines demonstrated a significant reduction in inflammation markers compared to control groups .
  • Material Science Application : Research into organic electronics has identified potential uses for tetrahydroquinazoline derivatives as components in organic light-emitting diodes (OLEDs), showcasing their versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline Quinazoline 4-Cl, 7,7-dimethyl 310.09 GPR55 antagonist
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Quinazoline 2,4-diCl 203.07 Higher reactivity due to dual Cl atoms
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline Quinoline 2-Cl, 7,7-dimethyl Not specified Structural analog with N at position 1
2'-Bromo-...spiro[benzopyran-4,12'-indoloquinazoline] Spiroindoloquinazoline 7,7-dimethyl, Br, CN Not specified Unique spiro architecture for drug discovery

Key Observations :

  • Quinazoline vs. Quinoline: The quinoline analog () lacks the second nitrogen in the six-membered ring, altering electronic properties and binding interactions.

Substituent Effects on Physicochemical Properties

Chlorine Position and Additional Groups
  • 4-Chloro vs. 2,4-Dichloro : The target compound’s single chlorine at position 4 balances reactivity and lipophilicity, whereas 2,4-dichloro derivatives () may exhibit stronger intermolecular interactions (e.g., halogen bonding) but increased molecular weight (203.07 vs. 310.09 g/mol) .
  • Methoxy and Nitro Groups : Derivatives like 3b (4-methoxyphenyl) and 3d (4-nitrophenyl) in show reduced lipophilicity compared to chloro-substituted analogs, impacting solubility and bioavailability .
Methyl Group Influence
  • The 7,7-dimethyl motif stabilizes the tetrahydroquinazoline ring via steric hindrance, as seen in the target compound and spiroindoloquinazoline (). This feature enhances metabolic stability in drug design .

Biological Activity

4-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2C_{10}H_{13}ClN_2 with a molecular weight of approximately 196.68 g/mol. Its unique structure features a chloro substituent and two methyl groups on the tetrahydroquinazoline ring, which may influence its biological interactions and efficacy.

Synthesis Methods

Various synthetic routes have been developed for the production of this compound. Common methods include:

  • Cyclization Reactions : Involving appropriate precursors under specific conditions.
  • Nucleophilic Substitutions : Due to the presence of the chloro group.
  • Electrophilic Aromatic Substitutions : Facilitated by the unique structure of the compound.

Anticancer Properties

Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer activity. A study highlighted that compounds based on this scaffold act as potent inhibitors of human topoisomerase II (topoII), a validated target in cancer therapy. In vitro assays demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, particularly melanoma cells (G-361) .

Table 1: Summary of Biological Activities

Activity TypeSpecific Findings
AnticancerInhibition of topoII; reduced proliferation in G-361 melanoma cells
AntibacterialExhibits potential antibacterial properties
AntifungalDemonstrated antifungal activity in preliminary studies
Enzyme InhibitionInhibits specific enzymes involved in cancer cell proliferation

The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of topoII activity. This inhibition prevents DNA relaxation necessary for replication and transcription processes in cancer cells.

Case Studies

  • Topoisomerase II Inhibition : A study conducted on a series of tetrahydroquinazoline derivatives indicated that they effectively inhibited topoIIα with an IC50 value indicating potency at low concentrations. The compounds showed no significant off-target effects on other proteins tested .
  • Antibacterial and Antifungal Screening : Preliminary screenings revealed that the compound exhibits promising antibacterial and antifungal properties against various pathogens. Further investigations are ongoing to elucidate these effects .

Future Directions

Given its diverse biological activities and favorable pharmacokinetic profiles observed in preliminary studies, further research into this compound is warranted. Potential areas for exploration include:

  • Expanded Testing on Cancer Cell Lines : To determine efficacy across different types of cancer.
  • Mechanistic Studies : To better understand the pathways affected by this compound.
  • Formulation Development : For potential therapeutic applications in oncology and infectious diseases.

Q & A

Q. How do intermolecular interactions in crystal lattices affect physicochemical properties?

  • π-π stacking between quinazoline rings and C–H···Cl hydrogen bonds influence melting points and solubility. For instance, strong Cl···H–C interactions in the crystal lattice correlate with reduced aqueous solubility, necessitating prodrug strategies for in vivo applications .

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